molecular formula C38H50N4O4 B010527 N-(4-(3-(4-Cyanophenyl)ureido)-3-hydroxyphenyl)-2-(2,4-di-tert-pentylphenoxy)octanamide CAS No. 108673-51-4

N-(4-(3-(4-Cyanophenyl)ureido)-3-hydroxyphenyl)-2-(2,4-di-tert-pentylphenoxy)octanamide

Cat. No. B010527
M. Wt: 626.8 g/mol
InChI Key: GFGGMTSLPLFRRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(3-(4-Cyanophenyl)ureido)-3-hydroxyphenyl)-2-(2,4-di-tert-pentylphenoxy)octanamide, also known as Cmpd-15, is a synthetic compound that has gained interest in scientific research due to its potential as a therapeutic agent. Cmpd-15 belongs to the class of compounds known as selective estrogen receptor modulators (SERMs) and has shown promising results in the treatment of various diseases.

Mechanism Of Action

N-(4-(3-(4-Cyanophenyl)ureido)-3-hydroxyphenyl)-2-(2,4-di-tert-pentylphenoxy)octanamide binds selectively to estrogen receptors and modulates their activity in a tissue-specific manner. It acts as an agonist in some tissues, such as bone and cardiovascular tissue, and as an antagonist in others, such as breast and uterine tissue. This selective binding makes N-(4-(3-(4-Cyanophenyl)ureido)-3-hydroxyphenyl)-2-(2,4-di-tert-pentylphenoxy)octanamide a promising therapeutic agent as it can target specific tissues without causing adverse effects in others.

Biochemical And Physiological Effects

N-(4-(3-(4-Cyanophenyl)ureido)-3-hydroxyphenyl)-2-(2,4-di-tert-pentylphenoxy)octanamide has been shown to have a wide range of biochemical and physiological effects. It has been found to increase bone density and reduce the risk of fractures in postmenopausal women. Additionally, N-(4-(3-(4-Cyanophenyl)ureido)-3-hydroxyphenyl)-2-(2,4-di-tert-pentylphenoxy)octanamide has been shown to have cardioprotective effects by reducing inflammation and oxidative stress in the cardiovascular system.

Advantages And Limitations For Lab Experiments

One advantage of using N-(4-(3-(4-Cyanophenyl)ureido)-3-hydroxyphenyl)-2-(2,4-di-tert-pentylphenoxy)octanamide in lab experiments is its selectivity for estrogen receptors, allowing for targeted studies. However, one limitation is that N-(4-(3-(4-Cyanophenyl)ureido)-3-hydroxyphenyl)-2-(2,4-di-tert-pentylphenoxy)octanamide is a synthetic compound and may not fully mimic the effects of natural estrogen in the body.

Future Directions

Future research on N-(4-(3-(4-Cyanophenyl)ureido)-3-hydroxyphenyl)-2-(2,4-di-tert-pentylphenoxy)octanamide could focus on its potential therapeutic applications in the treatment of cancer and neurodegenerative diseases. Additionally, further studies could investigate the optimal dosages and administration methods for N-(4-(3-(4-Cyanophenyl)ureido)-3-hydroxyphenyl)-2-(2,4-di-tert-pentylphenoxy)octanamide to maximize its therapeutic effects while minimizing potential side effects.

Synthesis Methods

The synthesis of N-(4-(3-(4-Cyanophenyl)ureido)-3-hydroxyphenyl)-2-(2,4-di-tert-pentylphenoxy)octanamide involves multiple steps, including the preparation of intermediates and the final coupling reaction. The process starts with the synthesis of 4-cyanophenyl isocyanate, which is then reacted with 3-hydroxybenzoic acid to form an intermediate. The intermediate is further reacted with 2-(2,4-di-tert-pentylphenoxy)octanoic acid to yield the final product, N-(4-(3-(4-Cyanophenyl)ureido)-3-hydroxyphenyl)-2-(2,4-di-tert-pentylphenoxy)octanamide.

Scientific Research Applications

N-(4-(3-(4-Cyanophenyl)ureido)-3-hydroxyphenyl)-2-(2,4-di-tert-pentylphenoxy)octanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor properties, making it a potential candidate for cancer treatment. Additionally, N-(4-(3-(4-Cyanophenyl)ureido)-3-hydroxyphenyl)-2-(2,4-di-tert-pentylphenoxy)octanamide has been found to have neuroprotective effects, suggesting its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

108673-51-4

Product Name

N-(4-(3-(4-Cyanophenyl)ureido)-3-hydroxyphenyl)-2-(2,4-di-tert-pentylphenoxy)octanamide

Molecular Formula

C38H50N4O4

Molecular Weight

626.8 g/mol

IUPAC Name

2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[(4-cyanophenyl)carbamoylamino]-3-hydroxyphenyl]octanamide

InChI

InChI=1S/C38H50N4O4/c1-8-11-12-13-14-34(46-33-22-17-27(37(4,5)9-2)23-30(33)38(6,7)10-3)35(44)40-29-20-21-31(32(43)24-29)42-36(45)41-28-18-15-26(25-39)16-19-28/h15-24,34,43H,8-14H2,1-7H3,(H,40,44)(H2,41,42,45)

InChI Key

GFGGMTSLPLFRRE-UHFFFAOYSA-N

SMILES

CCCCCCC(C(=O)NC1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)C#N)O)OC3=C(C=C(C=C3)C(C)(C)CC)C(C)(C)CC

Canonical SMILES

CCCCCCC(C(=O)NC1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)C#N)O)OC3=C(C=C(C=C3)C(C)(C)CC)C(C)(C)CC

Pictograms

Irritant

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.